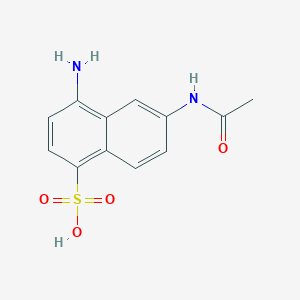
6-Acetamido-4-aminonaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of an acetamido group, an amino group, and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various fields, including dye synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction processes. The general steps are as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated naphthalene undergoes nitration to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-4-aminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group back to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-Acetamido-4-aminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthalenesulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous.
Properties
CAS No. |
93239-57-7 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
6-acetamido-4-aminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-7(15)14-8-2-3-9-10(6-8)11(13)4-5-12(9)19(16,17)18/h2-6H,13H2,1H3,(H,14,15)(H,16,17,18) |
InChI Key |
WQQRSRIMPCLKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC(=C2C=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















